![molecular formula C17H17NO2 B268558 N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, commonly known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a critical signaling molecule involved in many cellular processes, including cell growth, proliferation, and survival. LY294002 has been extensively studied in scientific research, particularly in the field of cancer biology, due to its ability to inhibit PI3K, which is frequently dysregulated in cancer cells.
Mécanisme D'action
LY294002 inhibits N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide by binding to its ATP-binding site, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activity of downstream signaling molecules, such as AKT and mTOR, which are involved in cell growth, proliferation, and survival. Inhibition of these pathways leads to a decrease in cancer cell growth and survival.
Biochemical and Physiological Effects
LY294002 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits the N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide pathway, leading to decreased cell growth and survival. In neuronal cells, it has been shown to have neuroprotective effects by preventing apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, making it a valuable tool for studying the role of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, there are some limitations to its use. It has been shown to have off-target effects on other kinases, such as DNA-PK, which can complicate data interpretation. Additionally, its potency can make it difficult to use at low concentrations, which can be necessary for some experiments.
Orientations Futures
There are several future directions for research involving LY294002. One area of interest is the development of more potent and selective inhibitors of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. Another area of interest is the use of LY294002 in combination with other drugs to enhance its efficacy in cancer treatment. Additionally, further research is needed to fully understand the off-target effects of LY294002 and how they may impact data interpretation. Finally, more research is needed to understand the role of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in various cellular processes and how it may be targeted for therapeutic purposes.
Méthodes De Synthèse
The synthesis of LY294002 involves several steps, including the reaction of 2-hydroxybenzaldehyde with 3-bromopropene to produce 3-(2-hydroxyphenyl)propene-1-bromide. This intermediate is then reacted with 3-(tert-butoxy)phenylboronic acid in the presence of a palladium catalyst to produce N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
LY294002 has been widely used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth and survival of cancer cells by blocking the N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled growth and survival. LY294002 has also been studied in other areas of research, such as neurobiology, where it has been shown to have neuroprotective effects.
Propriétés
Nom du produit |
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-[3-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(2)12-20-16-10-6-9-15(11-16)18-17(19)14-7-4-3-5-8-14/h3-11H,1,12H2,2H3,(H,18,19) |
Clé InChI |
QNHDAAHAYICQDB-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



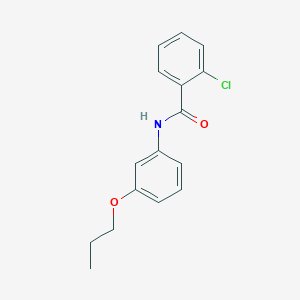
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide](/img/structure/B268478.png)
![3-ethoxy-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268479.png)
![N-[3-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268480.png)
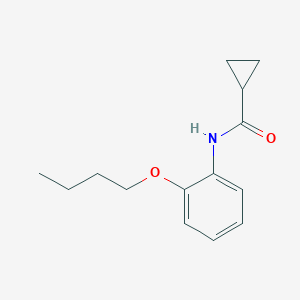
![N-[3-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268482.png)
![N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268485.png)
![2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268487.png)
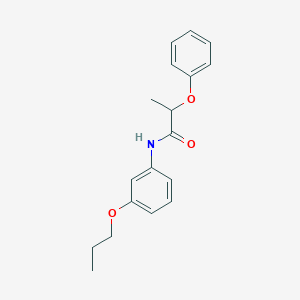
![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)
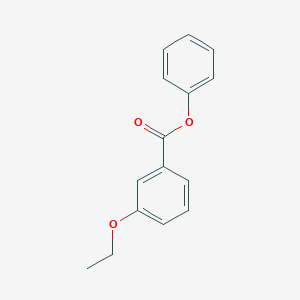
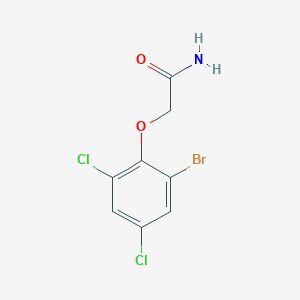
![N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268495.png)
![4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)